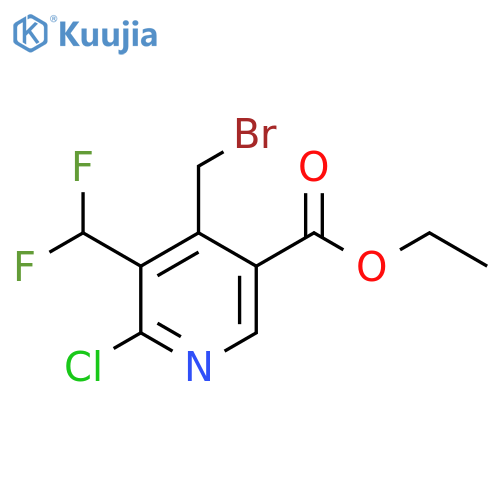Cas no 1805280-39-0 (Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

1805280-39-0 structure
商品名:Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
CAS番号:1805280-39-0
MF:C10H9BrClF2NO2
メガワット:328.537768125534
CID:4873718
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)6-4-15-8(12)7(9(13)14)5(6)3-11/h4,9H,2-3H2,1H3
- InChIKey: MSDYJUUBSSPAEL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(=O)OCC)=CN=C(C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.2
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045105-1g |
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate |
1805280-39-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1805280-39-0 (Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
